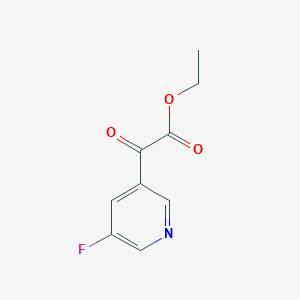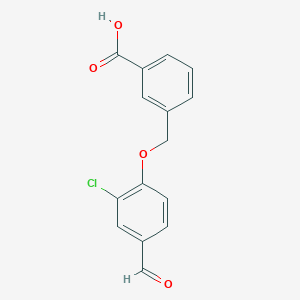
3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 and a molecular weight of 290.70 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a chlorinated phenoxy group through a methylene bridge. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid typically involves the reaction of 2-chloro-4-formylphenol with a suitable benzoic acid derivative under controlled conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride or ferric chloride to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-4-formylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Known for its use in electrochemical applications.
2′,6′-Dihydroxyacetophenone: Used in similar contexts but with different electrochemical properties.
Uniqueness
This compound’s versatility and unique properties make it a valuable asset in various fields of research and industry.
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
3-[(2-chloro-4-formylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H11ClO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
VXMPHQJQPBSBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


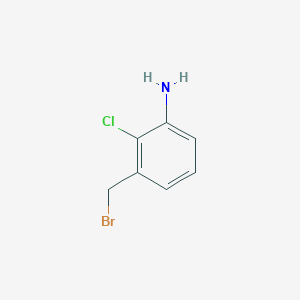
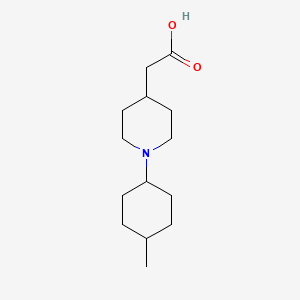
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
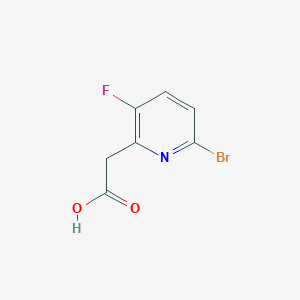
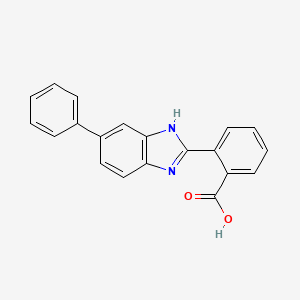
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
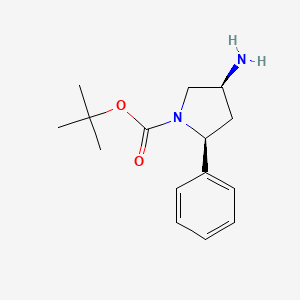
![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
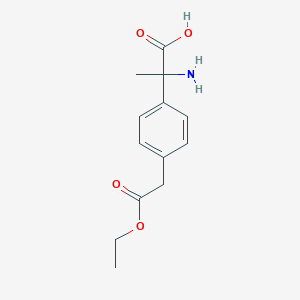
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
